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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitrophenol

Cat. No.: B1271563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Bromo-4-fluoro-6-nitrophenol (CAS No. 320-75-2). The following sections detail

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with detailed experimental protocols for these analyses. This information is critical for the

unambiguous identification and characterization of this compound in research and

development settings.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2-Bromo-4-fluoro-6-nitrophenol are summarized in

the tables below.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (500 MHz, CDCl₃)[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.91 s 1H -OH

7.83 - 7.86 dd 1H Ar-H

7.68 - 7.70 dd 1H Ar-H

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1271563?utm_src=pdf-interest
https://www.benchchem.com/product/b1271563?utm_src=pdf-body
https://www.benchchem.com/product/b1271563?utm_src=pdf-body
https://patents.google.com/patent/CN103724206A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (Predicted)

Note: Experimental data for the ¹³C NMR spectrum of 2-Bromo-4-fluoro-6-nitrophenol is not

readily available in the searched literature. The following are predicted chemical shifts based

on computational models.

Chemical Shift (δ) ppm Assignment

~150-155 C-OH

~140-145 C-NO₂

~130-135 (d, ¹JCF) C-F

~125-130 C-H

~120-125 C-H

~110-115 C-Br

Infrared (IR) Spectroscopy Data (Predicted)
Note: An experimental IR spectrum for 2-Bromo-4-fluoro-6-nitrophenol is not available in the

searched literature. The following are characteristic absorption bands predicted based on the

functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Broad O-H stretch (phenolic)

3050-3150 Medium C-H stretch (aromatic)

1520-1560 Strong
N-O asymmetric stretch (nitro

group)

1340-1380 Strong
N-O symmetric stretch (nitro

group)

1600-1620 Medium C=C stretch (aromatic ring)

1450-1500 Medium C=C stretch (aromatic ring)

1200-1300 Strong C-O stretch (phenol)

1100-1200 Strong C-F stretch

600-700 Medium C-Br stretch

Mass Spectrometry (MS) Data
Electron Ionization (EI) Mass Spectrometry[1]

m/z Assignment

236.0 [M]⁺ (Molecular Ion)

Predicted fragmentation patterns suggest the presence of ions corresponding to the loss of

NO₂, Br, and other fragments.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of 2-Bromo-4-fluoro-6-nitrophenol
A common synthetic route to 2-Bromo-4-fluoro-6-nitrophenol involves the nitration of 2-

bromo-4-fluorophenol. A representative procedure is as follows:
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Reaction Setup: In a suitable reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol

in 25 mL of chloroform with stirring.

Nitration: Control the temperature of the solution at 20 °C. Prepare a nitrating mixture of

sulfuric acid and nitric acid in a 1:5.5 molar ratio. Add the nitrating mixture dropwise to the

solution of 2-bromo-4-fluorophenol.

Reaction: After the addition is complete, warm the reaction mixture to 45 °C and maintain for

3 hours.

Work-up: Upon completion of the reaction, wash the organic layer with water and then with a

saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

Purification: Filter the solution and evaporate the filtrate to obtain the crude product.

Recrystallize the crude product from ethanol to yield light yellow crystals of 2-Bromo-4-
fluoro-6-nitrophenol. The reported yield for this method is 89%.[1]

NMR Spectroscopy
Sample Preparation: Prepare a solution of 2-Bromo-4-fluoro-6-nitrophenol in deuterated

chloroform (CDCl₃) at a concentration of approximately 5-10 mg/mL.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Set the

spectral width to cover the range of approximately 0-12 ppm. Use a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Set the spectral width to cover the range of approximately 0-200 ppm. A larger

number of scans will be necessary compared to the ¹H NMR spectrum to achieve an

adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the acquired free induction decays (FIDs) with a Fourier

transform. Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H

and δ = 77.16 ppm for ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation: As 2-Bromo-4-fluoro-6-nitrophenol is a solid, prepare the sample as

a KBr (potassium bromide) pellet. Mix a small amount of the finely ground solid sample

(approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and

pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Acquire the

spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Background Correction: Record a background spectrum of a blank KBr pellet and subtract it

from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 2-Bromo-4-fluoro-6-nitrophenol in a

volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass

analyzer over a mass-to-charge (m/z) range of approximately 50-300 amu.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 2-Bromo-4-fluoro-6-nitrophenol.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1271563?utm_src=pdf-body-img
https://www.benchchem.com/product/b1271563?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture
activities thereof - Google Patents [patents.google.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-fluoro-6-nitrophenol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271563#spectroscopic-data-for-2-bromo-4-fluoro-6-
nitrophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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